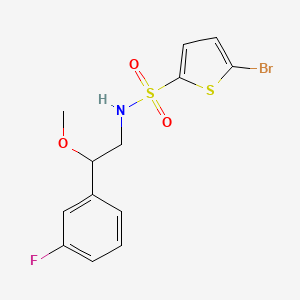

5-bromo-N-(2-(3-fluorophenyl)-2-methoxyethyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds like this one are typically organic molecules that contain a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The bromo-, fluoro-, and methoxy- groups are all functional groups that can significantly affect the properties of the molecule .

Synthesis Analysis

The synthesis of such compounds often involves reactions like nucleophilic aromatic substitution or palladium-catalyzed coupling. The exact method would depend on the specific structure of the compound .Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis

The reactivity of a compound like this would depend on the specific functional groups present. Bromine atoms are often good leaving groups, so they might be replaced in a reaction with a nucleophile .Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through various laboratory experiments .Scientific Research Applications

Cerebrovasodilatation and Anticonvulsant Activities

One study discusses a series of 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides, highlighting their anticonvulsant activities. Sulfones with halo substituents, similar in structure to the compound of interest, showed high activity. Specifically, 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide demonstrated significant anticonvulsant effects and selectively increased cerebral blood flow in animals, suggesting potential applications in cerebrovascular research and therapy for neurological disorders (Barnish et al., 1981).

Urease Inhibition and Antibacterial Activities

Another study focused on the synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reaction. These compounds, including similar structural analogs, exhibited urease inhibition and antibacterial activities. The study emphasizes the significance of substituent patterns on the aromatic ring, affecting the overall results and highlighting the compound's potential in antimicrobial and enzyme inhibition research (Noreen et al., 2017).

CCR4 Receptor Antagonism

Research on CCR4 receptor antagonists identified N-(5-Bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide as a lead compound for further development. This study illustrates the process from initial hit to the discovery of potent, bioavailable CCR4 receptor antagonist drugs, showcasing the compound's relevance in immunology and potential therapeutic applications (Kindon et al., 2017).

Proton Exchange Membranes

Research into polymers for fuel cell applications found that poly(arylene ether sulfone)s with flexible acid side chains, synthesized from bromination and coupling reactions similar to those involving sulfonamide compounds, exhibited high proton conductivities and low methanol permeabilities. These materials demonstrate the potential of related sulfonamide compounds in energy technology (Wang et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

5-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrFNO3S2/c1-19-11(9-3-2-4-10(15)7-9)8-16-21(17,18)13-6-5-12(14)20-13/h2-7,11,16H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKNNDZPHZOGSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)C1=CC=C(S1)Br)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrFNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2510585.png)

![(Z)-4-((5-benzyl-3-(bicyclo[2.2.1]heptan-2-yl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid](/img/structure/B2510588.png)

ruthenium(II) chloride](/img/structure/B2510590.png)

![7-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2510593.png)

![(Z)-ethyl 1-benzyl-5-oxo-2-(pivaloylimino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2510595.png)

![Tert-butyl 4-[(3-chloropyridin-4-yl)oxymethyl]piperidine-1-carboxylate](/img/structure/B2510604.png)